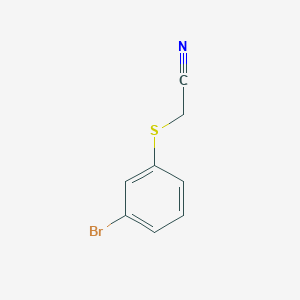

![molecular formula C7H10ClN5 B2368866 2-([1,2,4]Triazolo[1,5-a]pirimidin-2-il)etanamina; clorhidrato CAS No. 1895436-40-4](/img/structure/B2368866.png)

2-([1,2,4]Triazolo[1,5-a]pirimidin-2-il)etanamina; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle is a versatile structure that has found numerous applications in medicinal chemistry . The TP ring system is isoelectronic with that of purines, and depending on the choice of substituents, it can serve as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 by Bulow and Haas . Over the years, the TP scaffold has found numerous applications in medicinal chemistry . A series of 1,2,4-triazolo[1,5-a]pyrimidine-7-amine compounds were designed and synthesized, and their structures were confirmed by 1H NMR, 13C NMR, 19F NMR, and HRMS .

Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .

Chemical Reactions Analysis

The TP heterocycle has proven to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties . The TP heterocycle can elicit markedly different cellular phenotypes depending on the choice of substituents around the TPD core .

Physical and Chemical Properties Analysis

The TP heterocycle, despite its relatively simple structure, has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design . The TP ring system is isoelectronic with that of purines .

Aplicaciones Científicas De Investigación

- Un estudio destacó el potencial de los derivados de la quinazolin-4-ona que contienen 1,2,4-triazolo[1,5-a]pirimidina como compuestos líderes prometedores para desarrollar agrobactericidas más eficientes. Estos compuestos podrían desempeñar un papel crucial en la protección de las plantas y el aumento del rendimiento de los cultivos.

- Se sintetizaron y evaluaron nuevas 1,2-dihidro-[1,2,4]triazolo[1,5-a]pirimidinas para determinar su actividad antimicrobiana . Estos candidatos demostraron efectos antibacterianos prometedores contra bacterias estándar e aislados clínicos multirresistentes. Su rendimiento superó a los fármacos de referencia como la cefalotina y el cloranfenicol.

- La similitud estructural con otro compuesto condujo a la reutilización de una serie de derivados de la cicloheptatiofeno-3-carboxamida como inhibidores de la actividad de la RNasa H del VIH-1 . Estos compuestos pueden contribuir al desarrollo de terapias antirretrovirales.

- Los investigadores han informado de la formación de 1,2,4-triazolo[1,5-a]piridinas mediante reacciones mediadas por microondas entre 2-aminopiridina y nitrilos, utilizando un sistema de catalizador heterogéneo . Este método ofrece una ruta conveniente y eficiente para acceder a estos compuestos heterocíclicos.

Desarrollo de Agrobactericidas

Actividad Antimicrobiana

Inhibición de la RNasa H del VIH-1

Síntesis sin Catalizador de 1,2,4-Triazolo[1,5-a]piridinas

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act on several targets, including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Similar compounds have been shown to act as inverse agonists or inhibitors, binding to their respective targets and modulating their activity .

Biochemical Pathways

Given the targets of similar compounds, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction .

Result of Action

Similar compounds have been reported to exhibit various biological activities, including antitumor, antifungal, antitubercular, and antibacterial effects . They have also been used in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under eco-friendly conditions, suggesting a potential for sustainable production .

Safety and Hazards

Direcciones Futuras

The TP heterocycle has found numerous applications in medicinal chemistry . Further hit-to-lead optimization studies revealed that replacement of the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges . These studies led to the identification of novel MT-normalizing TPD candidates that exhibit favorable ADME-PK, including brain penetration and oral bioavailability, as well as brain pharmacodynamic activity .

Propiedades

IUPAC Name |

2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5.ClH/c8-3-2-6-10-7-9-4-1-5-12(7)11-6;/h1,4-5H,2-3,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKOWGANURGBDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=N2)CCN)N=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1895436-40-4 |

Source

|

| Record name | 2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

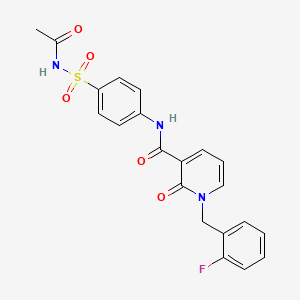

![4-methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2368787.png)

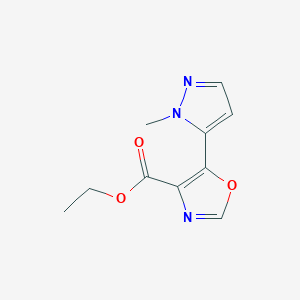

![8-(p-tolyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2368791.png)

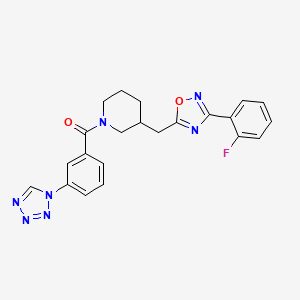

![3-Cyclobutyl-6-[4-(1-methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368794.png)

![ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2368796.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2368797.png)

![bicyclo[3.2.0]heptane-6-sulfonyl chloride, Mixture of diastereomers](/img/structure/B2368802.png)

![1-(benzo[d]oxazol-2-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2368804.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2368806.png)